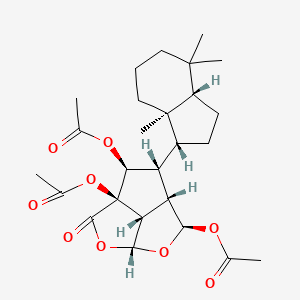
Chromodorolide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromodorolide B is a natural product found in Goniobranchus cavae with data available.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
Chromodorolide B is characterized by its intricate stereochemistry, possessing ten contiguous stereocenters. The total synthesis of this compound was first achieved through a bimolecular radical addition/cyclization/fragmentation cascade, allowing for the formation of multiple C-C bonds and stereocenters in a single step. This synthetic route is notable for its efficiency, completed in 21 steps with a yield of 1.2% from commercially available precursors .
Biological Activities
The biological activities of this compound have been explored in several studies, highlighting its potential applications in various fields:
- Antitumor Activity : Preliminary investigations indicate that this compound may exhibit antitumor properties. Studies have shown modest activity against cancer cell lines, suggesting a need for further research to elucidate its mechanism of action and efficacy in cancer therapy .
- Effects on the Golgi Apparatus : One of the most intriguing applications of this compound is its impact on the Golgi apparatus. Research suggests that it may modify the function of this critical cellular organelle, which is involved in protein sorting and trafficking. This property positions this compound as a valuable tool for studying Golgi dynamics and cellular processes .
- Antimicrobial Properties : this compound has demonstrated antimicrobial activity against various pathogens. This characteristic makes it a candidate for further exploration in the development of new antimicrobial agents .
- Nematocidal Activity : Additionally, studies have reported nematocidal effects, indicating potential agricultural applications in pest control .
Case Studies
Several case studies have been documented to illustrate the applications of this compound:
- Synthetic Methodology Development : The total synthesis of this compound has been a focal point for developing new synthetic methodologies. The innovative use of radical cascades has provided insights into stereochemical control and reaction pathways that can be applied to other complex natural products .
- Cellular Mechanism Studies : Research focusing on the interaction between this compound and cellular components has revealed its potential as a probe for studying Golgi apparatus function. These studies often utilize fluorescent tagging and imaging techniques to visualize changes induced by this compound treatment .
- Pharmacological Evaluations : Various pharmacological evaluations have been conducted to assess the therapeutic potential of this compound against cancer cell lines. These studies typically involve dose-response assays and mechanistic investigations to understand how this compound induces cell death or inhibits proliferation .
Summary Table of Applications
Propiedades
Fórmula molecular |
C26H36O9 |
|---|---|
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
[(1R,4R,5S,6R,7S,8R,10S)-6-[(1R,3aS,7aR)-4,4,7a-trimethyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-4,8-diacetyloxy-3-oxo-2,9-dioxatricyclo[5.2.1.04,10]decan-5-yl] acetate |
InChI |
InChI=1S/C26H36O9/c1-12(27)31-20-17(15-8-9-16-24(4,5)10-7-11-25(15,16)6)18-19-22(33-21(18)32-13(2)28)34-23(30)26(19,20)35-14(3)29/h15-22H,7-11H2,1-6H3/t15-,16+,17-,18+,19-,20+,21+,22-,25-,26-/m1/s1 |
Clave InChI |
KSIJFDMTORKZNQ-WMCUMRPFSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H]([C@H]2[C@H]3[C@@]1(C(=O)O[C@H]3O[C@@H]2OC(=O)C)OC(=O)C)[C@H]4CC[C@@H]5[C@@]4(CCCC5(C)C)C |
SMILES canónico |
CC(=O)OC1C(C2C3C1(C(=O)OC3OC2OC(=O)C)OC(=O)C)C4CCC5C4(CCCC5(C)C)C |
Sinónimos |
chromodorolide B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















